molecular formula C8H7Br2N3S2 B3286512 5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 828275-81-6

5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3286512
CAS RN: 828275-81-6
M. Wt: 369.1 g/mol
InChI Key: ZUMIIYJUNYNFMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atoms, which are highly electronegative, would likely cause the molecule to have regions of high electron density around these atoms. The thiophene and triazole rings would likely contribute to the molecule’s rigidity and planarity, while the ethyl and thiol groups would add some flexibility to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The bromine atoms could potentially be replaced in a substitution reaction, the thiol group could potentially be oxidized to a disulfide or sulfonic acid, and the ethyl group could potentially be oxidized to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atoms would likely make the compound relatively heavy and possibly volatile, while the presence of the thiol group could give the compound a strong, unpleasant smell .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and safety profile. Alternatively, if it’s intended for use in materials science or a similar field, future research could focus on optimizing its physical and chemical properties .

properties

IUPAC Name

3-(4,5-dibromothiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2N3S2/c1-2-13-7(11-12-8(13)14)5-3-4(9)6(10)15-5/h3H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMIIYJUNYNFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

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